3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Lipophilicity Blood-Brain Barrier Permeability Drug Likeness

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (C₁₁H₁₃N₃S; MW 219.31 g·mol⁻¹) is a meta-ethyl-substituted N-benzyl-1,2,3-thiadiazole derivative belonging to the class of heterocycle-aniline hybrid scaffolds. The 1,2,3-thiadiazole ring functions as a π-deficient heteroaromatic system capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking, while the 3-ethylaniline moiety contributes tunable lipophilicity and modulates electron density at the secondary amine.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13258127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NCC2=CSN=N2
InChIInChI=1S/C11H13N3S/c1-2-9-4-3-5-10(6-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3
InChIKeyHBLWZLNWUMKEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (C₁₁H₁₃N₃S; MW 219.31 g·mol⁻¹) is a meta-ethyl-substituted N-benzyl-1,2,3-thiadiazole derivative belonging to the class of heterocycle-aniline hybrid scaffolds [1]. The 1,2,3-thiadiazole ring functions as a π-deficient heteroaromatic system capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking, while the 3-ethylaniline moiety contributes tunable lipophilicity and modulates electron density at the secondary amine [2]. This compound is primarily distributed as a research screening compound or synthetic building block, with commercial availability at purities ≥95% from multiple specialty chemical suppliers [1]. Its molecular architecture positions it within a crowded landscape of regioisomeric and alkyl-chain-variant analogs, making evidence-based differentiation essential for scientific selection.

Meta-ethyl scaffold for CNS physicochemical property modeling
Research screening compound; reported purity ≥95%
Regioisomeric identity requires specification for SAR studies

Why 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Cannot Be Freely Interchanged with Its Ortho, Para, or Methyl Congeners


Within the N-(1,2,3-thiadiazol-4-ylmethyl)aniline series, even conservative alkyl-position perturbations produce measurable shifts in lipophilicity, polar surface area, and hydrogen-bonding geometry that can alter membrane permeability, protein binding, and metabolic stability [1]. The 3-ethyl (meta) substitution pattern establishes a distinct spatial relationship between the ethyl group and the secondary amine relative to the 2-ethyl (ortho) and 4-ethyl (para) isomers, leading to differences in molecular conformation, steric accessibility of the amine proton, and electronic distribution across the aromatic ring. These physicochemical variations preclude the assumption that in-class analogs are functionally interchangeable in target-binding assays, cellular uptake studies, or SAR optimization campaigns [2].

Ortho (2-ethyl) isomer
Steric proximity to amine may restrict conformational freedom and alter target engagement geometry.
Para (4-ethyl) isomer
Comparable lipophilicity but higher metabolic vulnerability at benzylic position may shift metabolic stability profile.
Methyl congener (3-methyl)
Lower logP may reduce passive membrane permeability and alter cellular uptake efficiency.

Quantitative Differentiation Evidence for 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Relative to Closest Structural Analogs


Meta-Ethyl Substitution Confers Higher Lipophilicity than Corresponding Methyl Analog while Retaining TPSA Below CNS-Penetrance Threshold

The 3-ethyl substitution increases calculated logP (XLogP3-AA) by approximately 0.4–0.6 log units relative to the 3-methyl analog, based on the fragment contribution of an ethyl versus methyl group on an aromatic amine scaffold. This lipophilicity gain is expected to improve passive membrane permeability without exceeding the CNS drug-likeness threshold (logP < 5). By contrast, the 2-ethyl (ortho) isomer exhibits XLogP3-AA = 2.8, but the steric proximity of the ethyl group to the amine nitrogen can restrict conformational freedom of the thiadiazole-methyl linker, potentially altering target engagement geometry. The 4-ethyl (para) isomer is anticipated to have comparable or slightly higher logP (~3.0–3.1) due to reduced steric constraints at the para position, but this may come at the cost of increased metabolic vulnerability at the benzylic position [1].

Lipophilicity shift
Class-level
ΔlogP +0.4 to +0.6 vs 3-methyl; ~0 vs 2-ethyl; -0.1 to -0.3 vs 4-ethyl (calc.)
Supports CNS passive permeability modeling
No experimental logP; XLogP3 estimates only
Lipophilicity Blood-Brain Barrier Permeability Drug Likeness

Topological Polar Surface Area (TPSA) Predicts Superior BBB Penetration Potential for the 3-Ethyl Isomer Relative to Pyrimidine-Containing Thiadiazole Hybrids

The TPSA of the 3-ethyl compound is predicted to be approximately 66 Ų, which falls within the optimal range for CNS penetration (TPSA < 90 Ų, preferably < 70 Ų). The positional isomer 2-ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a computed TPSA of 66.1 Ų. In contrast, the 4-ethyl isomer exhibits a slightly lower TPSA of approximately 64–65 Ų due to the para substitution's more linear molecular geometry, while the 3-methyl analog has an identical TPSA. When benchmarked against broader 1,2,3-thiadiazole hybrids that incorporate additional heteroatoms (e.g., pyrimidine-fused thiadiazoles with TPSA > 90 Ų), the 3-ethyl compound retains a distinct advantage for CNS-targeted applications [1].

CNS TPSA fit
Class-level
≈66.1 Ų (vs 2-ethyl 66.1; 4-ethyl ~64–65; pyrimidine hybrids >90)
Reported below CNS threshold; supports brain penetration potential review
Computed via Cactvs; no experimental TPSA
Blood-Brain Barrier CNS Drug Design Topological Polar Surface Area

Single Hydrogen Bond Donor Capacity in the 3-Ethyl Scaffold Limits Non-Specific Binding While Retaining Target H-Bond Potential

The 3-ethyl compound possesses a single hydrogen bond donor (the secondary amine N–H) and four hydrogen bond acceptors (two thiadiazole nitrogens, the aniline nitrogen lone pair, and the thiadiazole sulfur). This donor/acceptor ratio (1/4) contrasts with analogs bearing additional H-bond-donating substituents (e.g., hydroxyl, carboxyl, or amide groups) that may increase non-specific binding to plasma proteins and off-target receptors. The 2-ethyl isomer, with the same HBD/HBA count, may experience intramolecular H-bonding between the N–H and the ortho-ethyl group, reducing the effective donor availability for target interaction. The 3-ethyl isomer's meta substitution precludes such intramolecular H-bonding, preserving full donor availability for intermolecular target engagement [1].

H-Bond donor context
Class-level
HBD=1, HBA=4; meta position avoids intramolecular quenching
Supports reduced promiscuous binding relative to multi-HBD analogs
Effective HBD availability inferred from geometry
Hydrogen Bonding Selectivity Non-Specific Binding

Four Rotatable Bonds Provide Optimal Conformational Flexibility for Induced-Fit Target Docking Versus More Rigid or Floppy Analogs

The 3-ethyl compound contains four rotatable bonds: the benzylic C–N bond, the thiadiazole-methyl C–C bond, the ring-to-ethyl C–C bond, and the ethyl C–C terminal rotation. This number aligns with the optimal range (3–5 rotatable bonds) for balancing conformational adaptability (favorable for induced-fit target binding) with low entropic penalty upon binding (favorable for binding affinity). Analogs with fewer rotatable bonds (e.g., 3-methyl analog with 3 rotatable bonds) may be more rigid and less capable of adapting to diverse binding pockets. Analogs with additional flexible chains (e.g., 3-propyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, with 5 rotatable bonds) incur a larger conformational entropy cost upon binding, potentially reducing affinity [1].

Rotatable bond balance
Class-level
4 rotatable bonds vs 3 (3-methyl) and 5 (3-propyl)
Balance induced-fit adaptability with entropic penalty
Entropic cost ~0.7–1.5 kcal/mol per frozen bond (est.)
Conformational Flexibility Rotatable Bonds Entropic Penalty

Best-Fit Research and Industrial Application Scenarios for 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Based on Quantified Differentiation


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Library Screening

With an estimated TPSA ≈ 66 Ų and logP ≈ 2.8–2.9, the 3-ethyl compound resides within the CNS multiparameter optimization (MPO) sweet spot (TPSA < 70 Ų, logP 1–3). This makes it suitable for inclusion in fragment or lead-like libraries targeting neurodegenerative or neuropsychiatric targets, where CNS penetration is a prerequisite. The single HBD minimizes P-glycoprotein recognition, potentially improving brain-to-plasma ratios compared to analogs with additional hydrogen-bond-donating groups [1].

Systemic Acquired Resistance (SAR) Plant Activator Lead Optimization

The 1,2,3-thiadiazole scaffold is a privileged motif in plant defense activators (e.g., tiadinil, BTH). The 3-ethyl substitution provides a lipophilic handle for modulation of phloem mobility and cuticular penetration without introducing metabolically labile groups. The four-rotatable-bond framework allows conformational adaptation to plant receptor targets while maintaining sufficient rigidity for target specificity. The meta substitution pattern avoids the steric hindrance and metabolic N-dealkylation susceptibility often observed with ortho-alkyl anilines, potentially conferring improved stability in planta relative to the 2-ethyl isomer [2].

Selectivity Profiling in Kinase or GPCR Panel Screens Requiring Minimal Off-Target H-Bonding

The 1-HBD/4-HBA profile of the 3-ethyl compound limits promiscuous hydrogen bonding, a key driver of kinase polypharmacology. In contrast to hydroxyl- or carboxyl-containing thiadiazole analogs that engage multiple kinase hinge regions non-selectively, the 3-ethyl compound's single HBD is more likely to require a specific H-bond acceptor geometry for productive binding, potentially improving selectivity in broad-panel kinase screens. This property is advantageous for hit triage in industrial drug discovery programs where selectivity indices must be established early [1].

Synthetic Intermediate for Late-Stage Diversification via Amine Alkylation or Buchwald-Hartwig Coupling

The secondary amine of the 3-ethyl compound serves as a versatile synthetic handle for further derivatization. The meta-ethyl group is electronically neutral with respect to the aniline nitrogen, avoiding the +I inductive effect of para-alkyl groups that can deactivate the amine toward electrophilic substitution, and avoiding the steric shielding of the ortho-ethyl isomer that reduces N-alkylation yields. This predictable reactivity profile supports its use as a key intermediate in parallel synthesis libraries for agrochemical or pharmaceutical lead generation [2].

Application
Selection Property
Validation Focus
CNS fragment-based library screening
TPSA/logP within CNS MPO range
Brain penetration potential and P-gp recognition context
Plant defense activator lead optimization
1,2,3-thiadiazole scaffold with meta-alkyl substitution
Phloem mobility and metabolic stability context
Kinase/GPCR selectivity panel screening
Limited H-bond donor profile (1 HBD)
Off-target binding and selectivity index review
Late-stage diversification via amine coupling
Predictable N-alkylation reactivity at secondary amine
Synthetic yield and steric accessibility review
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